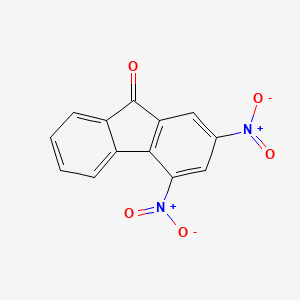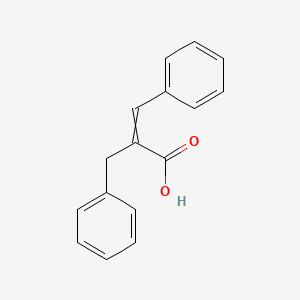
2-Benzyl-3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-phenylprop-2-enoic acid, also known as cinnamic acid, is an organic compound with the formula C(_9)H(_8)O(_2). It is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. This compound is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods:
Perkin Reaction: This involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate.
Knoevenagel-Doebner Reaction: This method uses benzaldehyde and malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation.
Oxidation of Cinnamaldehyde: Cinnamaldehyde can be oxidized to produce cinnamic acid.
Industrial Production Methods
Industrially, cinnamic acid is produced by the Perkin reaction or by the condensation of benzaldehyde with acetic anhydride. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce benzaldehyde and benzoic acid.
Reduction: Reduction of cinnamic acid can yield hydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Cinnamic acid derivatives are studied for their antimicrobial and antifungal properties.
Industry: Cinnamic acid is used in the production of flavors, fragrances, and polymers.
Wirkmechanismus
Cinnamic acid exerts its effects through various mechanisms:
Enzyme Inhibition: It inhibits the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of lignin and other phenylpropanoids.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Antioxidant Activity: Cinnamic acid scavenges free radicals, reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Cinnamic acid can be compared with other similar compounds such as:
Benzoic Acid: Unlike cinnamic acid, benzoic acid lacks the double bond and phenyl ring conjugation.
Phenylacetic Acid: This compound has a similar structure but lacks the double bond present in cinnamic acid.
Phenylpropanoic Acid: Similar to cinnamic acid but with a saturated carbon chain.
Cinnamic acid is unique due to its conjugated double bond and phenyl ring, which contribute to its distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
2-benzyl-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFRHCUYCDKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282484 |
Source


|
| Record name | 2-benzyl-3-phenylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-83-5 |
Source


|
| Record name | 2-benzyl-3-phenylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
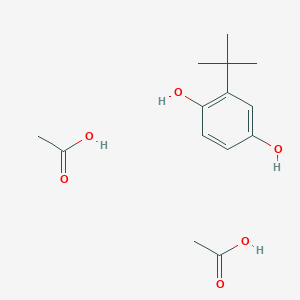
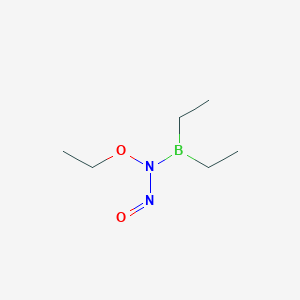
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

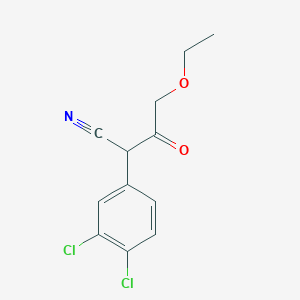

![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)




